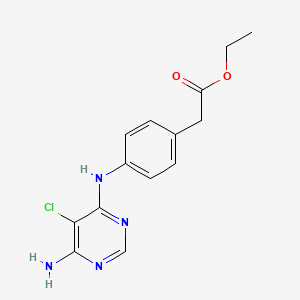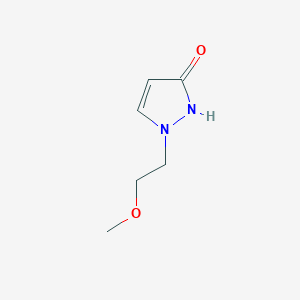
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate is an organic compound with the molecular formula C9H9IO4 and a molecular weight of 308.07 g/mol . This compound is characterized by the presence of iodine, hydroxyl, and methoxy functional groups attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-iodo-3-methoxybenzoate typically involves the iodination of a precursor compound, such as Methyl 4-hydroxy-3-methoxybenzoate. The reaction conditions often include the use of iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Methyl 4-hydroxy-2-oxo-3-methoxybenzoate.
Reduction: Methyl 4-hydroxy-3-methoxybenzoate.
Substitution: Methyl 4-hydroxy-2-azido-3-methoxybenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate is utilized in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for biochemical assays.
Wirkmechanismus
The mechanism of action of Methyl 4-hydroxy-2-iodo-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the hydroxyl and methoxy groups can form hydrogen bonds and hydrophobic interactions, respectively, contributing to the overall activity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-iodo-4-methoxybenzoate: Similar structure but lacks the hydroxyl group.
Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but lacks the iodine atom.
Methyl 4-hydroxy-3-methoxybenzoate: Similar structure but lacks the iodine atom.
Uniqueness
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate is unique due to the presence of both iodine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various research fields and enhances its potential as a valuable chemical intermediate .
Eigenschaften
Molekularformel |
C9H9IO4 |
|---|---|
Molekulargewicht |
308.07 g/mol |
IUPAC-Name |
methyl 4-hydroxy-2-iodo-3-methoxybenzoate |
InChI |
InChI=1S/C9H9IO4/c1-13-8-6(11)4-3-5(7(8)10)9(12)14-2/h3-4,11H,1-2H3 |
InChI-Schlüssel |
DBFNULMDVHMFIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1I)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)




![4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester](/img/structure/B13922158.png)
